Saframycin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66082-27-7 |
|---|---|
Molecular Formula |
C29H30N4O8 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
N-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1 |
InChI Key |
JNEGMBHBUAJRSX-NOYKIMNZSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saframycin A; 21-Cyanosaframycin-B; |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Methodology Development
Total Synthesis Approaches of Saframycin A
The total synthesis of this compound is a significant challenge due to its intricate, stereochemically rich architecture. Several research groups have successfully navigated this challenge, developing unique strategies to construct the core structure.
The initial total syntheses of this compound were landmark achievements in organic chemistry, establishing foundational strategies for constructing its complex tetrahydroisoquinoline (THIQ) framework. The groups of Fukuyama, Corey, Myers, Liu, and Saito have all made significant contributions. researchgate.netbeilstein-journals.org
Fukuyama's pioneering approach utilized a C2-symmetric N,N'-diacetyl-2,5-piperazinedione as a key starting material, recognizing the dimeric nature of the molecule's core. acs.orgnih.gov This strategy involved a critical Pictet-Spengler type cyclization to form the THIQ rings. researchgate.netbeilstein-journals.org The Myers and Corey groups also developed notable total syntheses, further demonstrating the utility of leveraging electron-rich aromatic systems to facilitate the necessary ring-forming reactions. nih.gov These early syntheses codified the general approach of constructing the individual piperidine (B6355638) rings in a stepwise fashion. nih.gov Later, the Liu and Saito groups also accomplished the total synthesis of this compound, often employing Pictet-Spengler reactions as a key step in their strategies. researchgate.netbeilstein-journals.org
Table 1: Overview of Pioneering Total Synthesis Contributors
| Lead Researcher | Key Contribution |
|---|---|
| Fukuyama | Pioneering total synthesis using a C2-symmetric starting material. acs.orgnih.gov |
| Corey | Developed a landmark total synthesis, supplying material for clinical trials of related compounds. nih.gov |
| Myers | Established a classic approach leveraging electron-rich arenes for ring construction. nih.gov |
| Liu | Accomplished an asymmetric total synthesis using L-Tyrosine. acs.orgresearchgate.netacs.orgnih.govfigshare.com |
| Saito | Contributed an efficient total synthesis also exploiting Pictet-Spengler methodology. researchgate.netbeilstein-journals.org |
To address the challenge of controlling the molecule's stereochemistry, asymmetric total syntheses have been developed. A prominent strategy involves using a chiral starting material, or "chiral pool" approach, with L-Tyrosine being a popular choice. acs.orgresearchgate.netacs.orgnih.govfigshare.com
A recurring and crucial reaction in the synthesis of this compound and other THIQ alkaloids is the Pictet-Spengler reaction. nih.gov This reaction forms the characteristic tetrahydroisoquinoline ring system by cyclizing a β-arylethylamine with an aldehyde or ketone. Its reliability and efficiency in constructing this core structure have made it indispensable. researchgate.netbeilstein-journals.org
In the asymmetric synthesis of (–)-Saframycin A from L-Tyrosine, both intermolecular and intramolecular Pictet-Spengler reactions were employed as key steps. acs.orgacs.orgnih.govfigshare.com These reactions were critical for inducing the correct stereochemistry at the C-1 and C-11 positions. acs.orgresearchgate.netacs.orgfigshare.com The success of these cyclizations, however, often depends on the presence of electron-donating groups on the aromatic ring to facilitate the required electrophilic aromatic substitution. researchgate.netbeilstein-journals.org The syntheses by Fukuyama, Corey, and Myers also heavily relied on Pictet-Spengler type cyclizations to construct the pentacyclic framework. researchgate.netbeilstein-journals.orgnih.gov
Asymmetric Total Synthesis Strategies (e.g., from L-Tyrosine)
Chemo-Enzymatic Synthesis Integration
Merging the precision of enzymatic catalysis with the flexibility of chemical synthesis has led to highly efficient and innovative chemo-enzymatic approaches for constructing this compound. acs.orgnih.gov This strategy leverages enzymes from the natural biosynthetic pathway of the molecule to perform complex transformations on synthetically prepared substrates.
A key breakthrough in the chemo-enzymatic synthesis of this compound was the application of the recombinant enzyme SfmC. acs.orgnih.gov SfmC is a non-ribosomal peptide synthetase (NRPS) module responsible for assembling the pentacyclic core of saframycins in nature. nih.govoup.comoup.com This remarkable enzyme catalyzes a sequence of seven distinct transformations, including two crucial regio- and stereoselective Pictet-Spengler cyclizations. oup.com By using SfmC in vitro, chemists can construct the complex pentacyclic scaffold of this compound in a single enzymatic step from simpler, synthetically accessible precursors. acs.orgnih.govoup.com This approach dramatically shortens the synthetic route, allowing for the rapid assembly of the core structure in as little as one day. acs.orgnih.gov
The power of the chemo-enzymatic approach is further enhanced by the use of designed substrate analogs. researchgate.netacs.orgnih.gov While enzymes are highly specific, the SfmC enzyme has shown a degree of tolerance for structural variations in its substrates. researchgate.netoup.com Researchers have designed and synthesized non-natural substrate analogs to be used in this hybrid synthesis. oup.com
For instance, to facilitate the synthesis, a non-natural substrate was designed with an ester linkage in place of a native amide bond. oup.comoup.com This modification allows for the crucial fatty acyl chain, necessary for the enzymatic conversion, to be easily cleaved chemically after the enzymatic assembly of the pentacyclic core. oup.com This integration of precisely designed synthetic substrates with powerful enzymatic conversions has enabled the total syntheses of this compound and Jorunnamycin A in just 5 and 4 pot-transformations, respectively. researchgate.netoup.com This method provides a rapid and versatile platform for producing not only the natural products but also a diverse range of artificial variants. researchgate.net
Table 2: Key Components in Chemo-Enzymatic Synthesis of this compound
| Component | Role in Synthesis | Reference |
|---|---|---|
| SfmC | Recombinant enzyme that catalyzes the one-pot assembly of the pentacyclic core via sequential Pictet-Spengler reactions. | acs.orgnih.govnih.gov |
| Synthetic Substrate Analogs | Chemically synthesized precursors designed for compatibility with the SfmC enzyme and to facilitate subsequent chemical steps. | researchgate.netoup.comoup.com |
| L-Tyrosine Derivative | A synthetic building block that serves as one of the key precursors for the SfmC-catalyzed cyclization. | oup.com |
| Peptidyl Aldehydes | Synthetic surrogates for the natural biosynthetic substrate, designed to be recognized and processed by the SfmC enzyme. | oup.comoup.com |
Application of Recombinant Enzymes (e.g., SfmC)
Substructure and Core Scaffold Construction
The intricate, densely functionalized pentacyclic core of this compound, composed of two tetrahydroisoquinoline (THIQ) units, has presented a formidable challenge for synthetic chemists. beilstein-journals.org Consequently, the development of methodologies to construct this complex scaffold has been a major focus of research, leading to a variety of innovative strategies. These approaches range from classic organic reactions to modern chemo-enzymatic and metal-catalyzed methods.
Pictet-Spengler Reaction as a Cornerstone Strategy
The Pictet-Spengler reaction has proven to be one of the most direct and effective methods for constructing the tetrahydroisoquinoline and polyheterocyclic frameworks inherent to this compound. researchgate.net This reaction has been a cornerstone in several total syntheses of the natural product. Following the pioneering total synthesis by Fukuyama and colleagues, other research groups led by Corey, Myers, Liu, and Saito have also successfully utilized Pictet-Spengler type reactions to assemble the pentacyclic core. beilstein-journals.org
A notable asymmetric total synthesis of (-)-Saframycin A was achieved starting from the chiral building block L-tyrosine. researchgate.netnih.govfigshare.com This synthesis is particularly significant for its use of stereoselective intermolecular and intramolecular Pictet-Spengler reactions, which were instrumental in establishing the correct stereochemistry at the C-1 and C-11 positions. researchgate.netfigshare.comacs.org The retrosynthetic analysis for this approach envisioned that the pentacyclic skeleton could be formed via a stereospecific intramolecular Pictet-Spengler reaction of a key intermediate compound. acs.org This intermediate was, in turn, synthesized by coupling an N-Cbz-protected 1,2,3,4-tetrahydroisoquinoline (B50084) moiety and an N-Boc protected amino acid moiety, both of which originated from L-tyrosine. acs.org Careful control of reaction conditions, such as temperature and the rate of aldehyde addition, was crucial for achieving high regioselectivity and stereoselectivity during the cyclization. acs.org Another strategy involved the stereocontrolled construction of the pentacyclic framework from a tricyclic lactam intermediate via a modified Pictet-Spengler type cyclization. researchgate.net
Chemo-enzymatic and Biosynthetic Approaches
Merging chemical synthesis with the cell's natural biosynthetic machinery offers a powerful and concise route to complex natural products like this compound. researchgate.net Biosynthetically, the pentacyclic core is assembled from two molecules of an L-tyrosine derivative and a peptidyl aldehyde by non-ribosomal peptide synthetases (NRPS). beilstein-journals.org Specifically, three NRPS modules—SfmA, SfmB, and SfmC—are responsible for constructing the complex backbone from L-alanine, glycine (B1666218), and two molecules of L-tyrosine. oup.comoup.com
Researchers have harnessed this natural process in chemo-enzymatic total syntheses. researchgate.net A key enzyme in this process is SfmC, a dual Pictet-Spenglerase, which has been used to construct the common pentacyclic core of this compound and the related compound Jorunnamycin A. nih.govjst.go.jp This approach involves the precise chemical synthesis of designed substrates that are then subjected to an enzymatic, one-pot conversion to assemble the intricate pentacyclic scaffold. researchgate.net For instance, the SfmC-catalyzed in vitro conversion of synthetically prepared substrates can yield the pentacyclic core in a single day. oup.com This chemo-enzymatic hybrid process has enabled the shortest syntheses of Jorunnamycin A and this compound reported to date. nih.gov
Modern Metal-Catalyzed Methodologies
Recent advancements have introduced novel strategies employing metal catalysis to streamline the synthesis of the this compound substructure. beilstein-journals.orgu-tokyo.ac.jp One such approach integrates copper(I)-catalyzed three-component coupling with a gold(I)-mediated 6-endo cyclization. beilstein-journals.orgbg.ac.rsnih.gov This modular process efficiently assembles the substructure of bis-tetrahydroisoquinoline alkaloids. beilstein-journals.orgnih.gov
The synthesis begins with a copper(I)-catalyzed three-component assembly of an alkyne, a THIQ segment, and a benzaldehyde. beilstein-journals.org This is followed by a tandem Strecker reaction and intramolecular cyclization to generate a 2,3-diaminobenzofuran intermediate. beilstein-journals.org The final key step is a gold(I)-promoted 6-endo hydroamination of this intermediate, which leads to the formation of the left isoquinoline (B145761) ring and completes the substructure. beilstein-journals.org This streamlined strategy allows for the efficient construction of the saframycin substructure, containing both isoquinoline and THIQ units, in just four steps. beilstein-journals.orgbg.ac.rsnih.gov
Solid-Supported Synthesis for Analogue Libraries
To facilitate the rapid generation of diverse structural analogues of this compound, a solid-supported, enantioselective synthesis has been developed. nih.gov This 10-step route is analogous to solid-phase peptide synthesis and involves the directed condensation of N-protected alpha-amino aldehyde reactants. nih.gov A key innovation in this method is a novel dual linker used to attach intermediates to the solid support. nih.gov The synthesis culminates in a diastereospecific cyclorelease mechanism to free the final product from the support, a process that avoids the need for traditional chromatographic purification of intermediates or the final products. nih.gov The feasibility of this approach for creating structural diversity was demonstrated by the parallel synthesis of a 16-member matrix of this compound analogues, showcasing its potential for the large-scale construction of compound libraries. nih.gov
Key Synthetic Strategies for this compound Core Construction
| Synthetic Strategy | Key Reactions/Methods | Key Intermediates/Starting Materials | Notable Features | References |
|---|---|---|---|---|
| Pictet-Spengler Cyclization | Stereoselective intermolecular and intramolecular Pictet-Spengler reactions. | L-tyrosine, Tricyclic lactam. | Establishes crucial stereocenters (C-1, C-11); widely used in total syntheses. | beilstein-journals.orgresearchgate.netacs.org |
| Chemo-enzymatic Synthesis | Enzymatic cascade reactions using NRPS modules, particularly the dual Pictet-Spenglerase SfmC. | Chemically synthesized L-tyrosine analogues and peptidyl aldehydes. | Highly efficient and concise; mimics natural biosynthetic pathway. | researchgate.netoup.comresearchgate.netnih.gov |
| Copper/Gold Catalysis | Copper(I)-catalyzed three-component coupling; Gold(I)-mediated 6-endo hydroamination. | Alkyne, THIQ segment, benzaldehyde. | Streamlined, modular 4-step synthesis of a key substructure. | beilstein-journals.orgbg.ac.rsnih.gov |
| Solid-Supported Synthesis | Solid-phase synthesis; Diastereospecific cyclorelease mechanism. | N-protected alpha-amino aldehydes attached to a solid support via a dual linker. | Enables rapid parallel synthesis of diverse analogues without chromatography. | nih.gov |
Molecular Mechanisms of Action and Dna Interactions
Covalent and Reversible DNA Binding Modes
Saframycin A exhibits a dual mode of binding to DNA, characterized by both non-covalent (reversible) and covalent interactions. The initial association is a reversible, equilibrium process, which can then transition to a more permanent covalent linkage under specific conditions. acs.org This covalent binding is notably reversible by heating. nih.gov
Minor Groove Specificity
This compound demonstrates a preference for binding within the minor groove of the DNA double helix. acs.orgresearchgate.net This specificity is inferred from studies using T4 DNA, which has its major groove blocked by glycosylation of 5-(hydroxymethyl)cytidine residues. acs.org The ability of this compound to still bind to T4 DNA indicates that its interaction site lies within the accessible minor groove. acs.org This interaction is crucial for the subsequent covalent modification of DNA bases. pnas.org
Role of Selective Protonation (e.g., N-12)
The initial, reversible binding of this compound to DNA is highly dependent on pH. acs.org At pH values below 5.5, the antibiotic undergoes selective protonation at the N-12 position. nih.gov This protonation is a key step in the equilibrium binding process to duplex DNA. acs.orgnih.gov The protonated N-12 amine is thought to act as a catalyst in the generation of the reactive iminium ion, which facilitates the subsequent alkylation of DNA. rsc.org
Quinone Moiety Reduction and Iminium Ion Formation
The transition from reversible to covalent binding is significantly enhanced by the reduction of this compound's quinone moiety to a hydroquinone (B1673460). nih.govcaltech.edu This reduction can be achieved by cellular reductants like dithiothreitol (B142953) (DTT). researchgate.netcaltech.edu Following reduction, the molecule can eliminate its nitrile group at the C-21 position, leading to the formation of a highly electrophilic iminium ion. asm.orgshenvilab.org This iminium ion is the key reactive species responsible for DNA alkylation. pnas.orgcaltech.eduasm.org An alternative mechanism proposes the formation of an intermediate quinone methide following reduction, which also leads to the generation of the reactive iminium species. nih.govresearchgate.net
Aminal Linkage Formation with Guanine (B1146940)
The electrophilic iminium ion formed from this compound readily reacts with the exocyclic amino group (N2) of guanine residues in the DNA minor groove. pnas.orgoup.com This reaction results in the formation of a covalent, yet reversible, aminal linkage (N-C-N). nih.govoup.com The formation of this adduct is a critical step in the cytotoxic action of this compound. pnas.org The inherent instability of this aminal bond contributes to the reversibility of the covalent binding upon heating. oup.com
Sequence Selectivity in DNA Alkylation (e.g., 5'-GGG, 5'-GGC)
This compound does not bind randomly to DNA but exhibits a clear preference for specific nucleotide sequences. Footprinting studies have revealed that this compound preferentially alkylates guanine-rich sequences. nih.govnih.gov The primary recognition sites are 5'-GGG and 5'-GGC sequences. nih.govnih.govbeilstein-journals.org It also shows affinity for 5'-GGPy (where Py is a pyrimidine), with a preference for cytosine over thymine (B56734) at the 3'-end. nih.gov However, unlike some related compounds, this compound does not show affinity for 5'-CGG sequences. nih.govnih.gov The binding site size for this compound has been determined to be approximately three base pairs. nih.govbeilstein-journals.org
DNA Damage Induction
The interaction of this compound with DNA ultimately leads to various forms of DNA damage. Following reduction, this compound can induce single-strand breaks in DNA. nih.gov This process is oxygen-dependent and is mediated by the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions (O2⁻), hydrogen peroxide (H2O2), and hydroxyl radicals (OH·). nih.gov Interestingly, while it causes single-strand scission, it does not appear to induce double-strand breaks. nih.gov However, it is important to note that in some experimental systems, this compound did not significantly affect the expression of known DNA-damage repair genes, suggesting that its primary mechanism of action might be more complex than direct DNA damage alone. nih.gov
Single-Strand Breakage Mechanisms
This compound is capable of inducing single-strand breaks (SSBs) in DNA, but not double-strand breaks. nih.govcapes.gov.br An SSB is a break in the phosphodiester backbone of one of the two strands of a DNA helix. byjus.com This process is not direct; rather, it is a consequence of the antibiotic's redox activity. nih.govcapes.gov.br
The mechanism requires the reductive activation of this compound's quinone moiety. nih.gov This reduction can be achieved by agents like NADPH or sodium borohydride, leading to the formation of an intermediate semiquinone. nih.govcapes.gov.br This reduced form of this compound then participates in reactions that generate reactive oxygen species (ROS). nih.gov It is these ROS, specifically the hydroxyl radical (OH•), that are ultimately responsible for attacking the DNA backbone and causing the single-strand scissions. nih.govcapes.gov.br
Furthermore, this compound can form a covalent bond with DNA, specifically with the exocyclic amino group (N2) of guanine residues. nih.govnih.gov This covalent binding is enhanced following the reduction of the quinone group and is proposed to proceed through a quinone methide intermediate after the elimination of the nitrile group. nih.gov While this adduct formation itself is a primary mode of interaction, the redox cycling that leads to ROS generation is the direct cause of the strand breakage. nih.govcapes.gov.br
Reactive Oxygen Species Generation (e.g., O2•-, H2O2, OH•)
A key feature of this compound's mechanism of action is its ability to generate cytotoxic reactive oxygen species (ROS) through redox cycling. nih.govcapes.gov.br This process is initiated by the reduction of the antibiotic's quinone ring to a semiquinone radical. nih.gov
The DNA scission process is oxygen-dependent and is mediated by a cascade of ROS. nih.govcapes.gov.br The primary species generated include the superoxide radical anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (OH•). nih.govcapes.gov.br The generation of these species has been confirmed experimentally, with the hydroxyl radical identified via spin trapping techniques. nih.govcapes.gov.br
The process can be summarized as follows:
Reduction: this compound is reduced to its semiquinone form. nih.gov
Superoxide Formation: The semiquinone reacts with molecular oxygen (O₂) to produce the superoxide anion (O₂•⁻). nih.govmdpi.com
Hydrogen Peroxide Formation: Superoxide can then be converted to hydrogen peroxide (H₂O₂). nih.govwikipedia.org
Hydroxyl Radical Formation: H₂O₂ can further react, for instance via a Fenton-like reaction, to generate the potent hydroxyl radical (OH•), which is a primary agent of DNA strand scission. nih.govwikipedia.org
This generation of ROS is crucial for the DNA-damaging effects of this compound that are independent of its covalent binding activity. nih.govcapes.gov.br
Modulation of DNA-Related Processes
Inhibition of RNA Synthesis
This compound is a potent inhibitor of RNA synthesis in both live cells and in vitro systems. researchgate.netnih.govjst.go.jp Studies on cultured L1210 leukemia cells revealed that the antibiotic preferentially blocks the synthesis of RNA. researchgate.net
The inhibition affects the synthesis of both precursor ribosomal RNA (pre-rRNA) in the nucleolus and heterogeneous nuclear RNA (hnRNA) in the nucleoplasm to a similar extent. researchgate.net A characteristic effect of this compound treatment is a noticeable shift in the synthesized RNA towards lower molecular weight regions, suggesting premature termination of transcription. researchgate.net
Interestingly, this compound by itself does not inhibit the template activity of DNA when tested with Escherichia coli RNA polymerase in a pure in vitro system. researchgate.net However, its inhibitory activity becomes apparent in the presence of a reducing agent, such as dithiothreitol (DTT). researchgate.net This finding links the inhibition of RNA synthesis to the reductive activation of the this compound molecule, paralleling the requirements for its other DNA-damaging activities. nih.govresearchgate.net The inhibition of transcription is therefore understood to be a direct consequence of the antibiotic binding to the DNA template, which physically obstructs the progression of RNA polymerase. researchgate.net
Interactive Table of Research Findings
| Mechanism | Key Findings | Required Conditions | References |
| Single-Strand Breakage | Induces single-strand, but not double-strand, breaks in DNA. | Reductive activation (e.g., by NADPH); presence of oxygen. | nih.gov, capes.gov.br |
| Reactive Oxygen Species | Generates O₂•⁻, H₂O₂, and OH• radicals. | Reductive activation of the quinone moiety. | nih.gov, capes.gov.br |
| Inhibition of RNA Synthesis | Preferentially blocks synthesis of pre-rRNA and hnRNA; causes synthesis of shorter RNA fragments. | Reductive activation (e.g., by DTT) is required for in vitro inhibition. | researchgate.net, nih.gov |
Cellular and Molecular Target Identification
Modulation of Cellular Signaling Pathways
Beyond its direct interaction with GAPDH, Saframycin A exerts its influence by modulating critical cellular signaling pathways that are often dysregulated in cancer.
Hypoxia-Inducible Factor 1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen levels, a common feature of the tumor microenvironment. nih.govbmbreports.org HIF-1α, the regulated subunit of HIF-1, is often stabilized in cancer cells, promoting angiogenesis, metabolic adaptation, and cell survival. bmbreports.orgoncotarget.com Research has indicated that natural compounds can modulate HIF-1 activity. nih.gov Specifically, some compounds have been shown to reduce the expression levels of HIF-1, thereby counteracting the adaptive mechanisms of cancer cells. nih.gov
The Nuclear Factor κB (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. nih.govtandfonline.com In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. tandfonline.combarc.gov.in Certain natural compounds have demonstrated the ability to antagonize the NF-κB-mediated pathway. nih.gov The modulation of NF-κB can involve the reduction of its expression levels, thereby inhibiting its downstream effects which include the promotion of cell proliferation and the suppression of apoptosis. nih.govtandfonline.com
Extracellular-Regulated Kinase (ERK) and Akt Activation
This compound has been identified as an inhibitor of the Extracellular-Regulated Kinase (ERK) and Akt signaling pathways. This inhibitory action is a key component of its broader impact on cancer cell metabolism. The modulation of these pathways by this compound contributes to a reduction in the expression levels of critical metabolic factors, including the glucose transporters GLUT1 and GLUT4, hexokinase II (HKII), and lactate (B86563) dehydrogenase-A (LDH-A). mdpi.com
The inhibition of ERK and Akt activation by this compound is associated with a decrease in the expression of hypoxia-inducible factor-1 (HIF-1) and nuclear factor κB (NF-κB). mdpi.com HIF-1 is a crucial transcription factor that orchestrates the metabolic shift towards aerobic glycolysis in cancer cells, a phenomenon known as the Warburg effect. pnas.org By downregulating HIF-1, this compound interferes with this metabolic reprogramming. The Akt pathway is a key regulator of glycolysis through its downstream effectors, and its inhibition further contributes to the disruption of cancer cell metabolism. pnas.org The ERK pathway also plays a role in promoting cell survival and proliferation, and its inhibition by this compound adds to the compound's antiproliferative profile. uniprot.org
The precise molecular mechanism by which this compound directly inhibits ERK and Akt phosphorylation is not fully elucidated and appears to be part of a more complex cellular response involving multiple signaling cascades. The current understanding points towards an indirect regulation, where this compound's primary interactions trigger downstream effects that lead to the observed inhibition of these crucial kinase pathways.
Interactions with Other Enzymes and Receptors
The most well-characterized enzymatic interaction of this compound is with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a multifunctional enzyme primarily known for its role in glycolysis. However, the interaction of this compound with GAPDH is not related to the enzyme's glycolytic function. pnas.org Instead, this compound participates in the formation of a nuclear ternary complex with GAPDH and DNA. mdpi.comnih.gov
This interaction is a critical component of the antiproliferative activity of this compound. nih.gov The process begins with the binding of this compound to the minor groove of duplex DNA. pnas.orgnih.gov This initial binding is a prerequisite for the subsequent recruitment of GAPDH to form the stable ternary complex. oncotarget.com The formation of this complex is believed to induce a toxic response within the cell, contributing to the compound's antitumor effects. pnas.orgnih.gov
Further evidence for the significance of this interaction comes from studies showing that the depletion of cellular GAPDH levels leads to resistance against this compound. pnas.org Moreover, exposure of cancer cells to this compound results in an increased concentration of GAPDH within the nucleus, supporting the model of a nuclear-based mechanism of action. pnas.org This suggests that GAPDH, in this context, may be acting as a transcriptional coactivator, and its sequestration into the ternary complex by this compound disrupts its normal function in promoting cell cycle progression. pnas.org
While the interaction with GAPDH is the most extensively studied, the ability of this compound to bind to DNA suggests the potential for interactions with other DNA-binding proteins and enzymes involved in DNA replication and repair. ontosight.ai However, specific interactions with other enzymes or receptors have not been as thoroughly characterized as the GAPDH-DNA-Saframycin A ternary complex.
Structure Activity Relationship Sar Studies
Impact of Core Skeleton Modifications
The core pentacyclic structure of saframycin A is fundamental to its biological function. Modifications to this scaffold have provided significant insights into the mechanism of action and have led to the development of more potent analogs.
Role of Alpha-Cyanoamine and Alpha-Carbinolamine Groups
A defining feature of this compound is the α-cyanoamine moiety at the C-21 position. nih.gov This group is crucial for the molecule's ability to alkylate DNA. Under reductive conditions, which can occur in vivo, the quinone rings of this compound are converted to hydroquinones. nih.gov This reduction triggers the release of the cyanide group, leading to the formation of an electrophilic iminium ion or an α-carbinolamine. nih.gov This reactive species is then capable of forming a covalent bond with guanine (B1146940) residues in the minor groove of DNA. nih.govresearchgate.net The necessity of this conversion is highlighted by the observation that the binding of this compound to DNA is inducible by reducing agents like dithiothreitol (B142953) and can be blocked by excess cyanide. nih.gov This indicates that the iminium or α-carbinolamine form is the actual DNA-alkylating species. nih.gov
Influence of C-14 Position Modifications
The C-14 position on the pentacyclic core has been identified as a site where modifications can significantly influence the stability and reactivity of saframycin analogs. Studies involving the introduction of a hydroxyl or methoxy (B1213986) group at the C-14 position have shown that these substitutions can lead to more stable hydroquinone (B1673460) forms. jst.go.jp For instance, the introduction of an α-hydroxy group at C-14 was achieved using selenium oxide. jst.go.jp Subsequent hydrogenation of these C-14 modified compounds resulted in stable hydroquinones. jst.go.jp This suggests that modifications at this position can modulate the redox properties of the molecule, which is critical for its activation and DNA-binding capabilities.
Side Chain Modifications and Their Effects (e.g., C-25 Position)
The side chain attached to the core structure of this compound, particularly at the C-25 position, plays a significant role in modulating its antiproliferative activity. Synthetic efforts have focused on creating a variety of analogs with different side chains to explore their impact on potency and selectivity.
Research has shown that replacing the natural pyruvoyl side chain with other functionalities can lead to compounds with significantly enhanced activity. acs.org For example, a series of over 70 derivatives of this compound were synthesized with modifications at this site. acs.org Among these, salicylamide (B354443) and quinoline-2-carboxylic acid amide derivatives were found to be particularly potent, with some showing more than 20-fold greater activity than the parent natural product in antiproliferative assays. acs.org
The synthesis of these analogs often involves the acylation of the primary amine precursor of this compound with various acids to generate a diverse library of amides. daneshyari.com This modular approach has allowed for a systematic investigation of the SAR at the C-25 position, revealing that both the structure and electronic properties of the side chain are critical determinants of biological activity.
Analogs with Enhanced Molecular Interactions
The development of this compound analogs has also focused on enhancing their interactions with biological targets, leading to compounds with improved potency and potentially altered mechanisms of action.
Bishydroquinone Derivatives
A significant advancement in this compound analog development was the discovery that bishydroquinone derivatives exhibit potent antiproliferative activity, often exceeding that of the natural quinone form. acs.org This finding was based on the hypothesis that the bishydroquinone is a key bioactive intermediate in the reductive activation of this compound. acs.org Synthetic bishydroquinone dimethyl ether scaffolds have proven to be versatile templates for creating a wide range of bioactive analogs. acs.org These hydroquinone derivatives are not only more potent but may also be inherently less toxic and possess greater chemical stability. acs.org
The mechanism of DNA alkylation by these hydroquinone derivatives is proposed to involve the opening of the B-ring, facilitated by the phenolic hydroxyl group, to form a quinone methide intermediate. This intermediate then cyclizes to generate the DNA-alkylating iminium species. researchgate.net
Quinoline-2-Carboxylic Acid Amide Derivatives (QAD)
Among the most potent this compound analogs are the quinoline-2-carboxylic acid amide derivatives (QAD). researchgate.netresearchgate.net These compounds have demonstrated remarkable single-digit picomolar potency against several human sarcoma cell lines, being up to 100 times more potent than the related clinical drug Et-743. researchgate.net The quinoline-2-carboxylic acid moiety appears to be a key structural feature for this enhanced activity. acs.org
Interestingly, studies have identified the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a protein target of QAD-DNA adducts. pnas.org Treatment of cancer cells with these derivatives leads to the translocation of GAPDH to the nucleus, suggesting that the potent antiproliferative effects of QADs may involve a ternary complex formation between the drug, DNA, and GAPDH. pnas.org This highlights a potentially novel mechanism of action for this class of this compound analogs.
C5-desoxy Analogs
The exploration of C5-desoxy analogs of this compound represents a significant avenue in the structure-activity relationship (SAR) studies of tetrahydroisoquinoline (THIQ) alkaloids. These structural variants, which lack the oxygen functionality at the C5 position of the A-ring, have been designed and synthesized to investigate their DNA alkylating activities. researchgate.netresearchgate.netresearchgate.net The synthesis of C5-desoxy analogs possessing a phenolic hydroxyl group in the A-ring was initially considered a laborious task through semi-synthetic modifications. researchgate.net However, the development of a chemo-enzymatic approach has provided a more concise and efficient pathway to access these valuable compounds. researchgate.netresearchgate.net
Research into these analogs has revealed that the C5-desoxy A-ring, which features a phenolic hydroxyl group at C8, plays a crucial role in the interaction between the THIQ alkaloids and DNA. researchgate.netresearchgate.net This, in conjunction with a substituent at the C1 position near the C21 aminonitrile responsible for DNA alkylation, has been shown to be pivotal for the molecule's activity. researchgate.netresearchgate.net
One notable finding is that a bis-phenol type unnatural analog, which incorporates a C5-desoxy A-ring with a phenolic hydroxy group at C8, demonstrates superior DNA alkylation capability compared to the natural product, cyanosafracin B, which has a para-quinone moiety at the left end. beilstein-journals.org This suggests that the electronic and hydrogen-bonding properties of the A-ring are critical determinants of biological activity.
A key C5-desoxy analog, designated as compound 7 in a prominent study, exhibited a greater DNA alkylating ability and a broader tolerance for sequence variations in DNA compared to cyanosafracin B. researchgate.netresearchgate.net This enhanced activity underscores the potential of C5-desoxy analogs in the development of novel antitumor agents. While detailed cytotoxic data against a wide panel of cancer cell lines for a broad range of C5-desoxy analogs are not extensively published in a single source, the available information points to their significant potential. For instance, related studies on other saframycin analogs have shown potent cytotoxicity with IC50 values in the nanomolar range against various human cancer cell lines, including HCT-116, HepG2, BGC-823, and A2780. nih.gov
The table below summarizes the key structural features and reported activities of representative C5-desoxy analogs of this compound.
| Compound | Key Structural Features | Reported Biological Activity |
| C5-desoxy analog 7 | C5-desoxy A-ring with a C8 phenolic hydroxyl group | Greater DNA alkylating ability than cyanosafracin B. researchgate.netresearchgate.net |
| Bis-phenol type analog | C5-desoxy A-ring with a phenolic hydroxy group at C8 | Superior DNA alkylation capability compared to cyanosafracin B. beilstein-journals.org |
Mechanisms of Resistance in Biological Systems
Enzymatic Inactivation Strategies
Producing organisms, as well as non-producing bacteria, can employ enzymes to chemically modify and detoxify antibiotics. For Saframycin A and related tetrahydroisoquinoline (THIQ) alkaloids, two prominent enzymatic strategies involve reductive inactivation and oxidoreductase-mediated detoxification.
A key feature of this compound's bioactivity is its hemi-aminal pharmacophore, which is essential for its ability to damage DNA. A primary self-resistance mechanism in the producing bacterium involves the enzymatic reduction and inactivation of this critical functional group. nih.gov This strategy is catalyzed by enzymes belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov
In the biosynthesis of the related THIQ antibiotic Naphthyridinomycin (NDM), the SDRs NapW and homW are responsible for this reductive inactivation as a means of self-defense. nih.gov A similar detoxification strategy has been identified in the biosynthetic pathway of this compound. nih.govresearchgate.net The genome of the this compound producer, Streptomyces lavendulae NRRL 11002, was found to contain genes encoding for NapW-like SDRs. nih.gov These enzymes, such as SfmO1, are believed to quench the reactive iminium intermediate of the this compound precursor as it is formed, reducing the C=N double bond to block the pharmacophore. nih.gov This "damage-control" process results in an intermediate that is harmless to the producing cell because it lacks the reactive warhead necessary for cytotoxicity. nih.gov
This reductive inactivation can also be catalyzed by dihydrofolate reductase (DHFR) family proteins in other bacteria, highlighting a convergent evolutionary strategy for resistance against hemiaminal-containing antibiotics. researchgate.net While DHFR-like enzymes such as SacH use the C4-pro-R hydrogen of NADPH for reduction, SDRs like NapW utilize the C4-pro-S hydrogen. researchgate.net Homologs of these SDRs are widespread in various microorganisms, particularly within Actinobacteria. researchgate.net
Another enzymatic resistance strategy involves oxidoreductases that can reverse the activation of the antibiotic. The biosynthetic gene cluster for this compound in Streptomyces lavendulae contains genes predicted to confer resistance. nih.gov One of these is a gene homologous to mcrA, which encodes the mitomycin C resistance protein A (MCRA). nih.govresearchgate.net
MCRA, also isolated from Streptomyces lavendulae, provides resistance to mitomycin C, a related antitumor drug that, like this compound, requires reductive activation to exert its cytotoxic, DNA-alkylating effects. researchgate.net The mechanism of MCRA involves acting as a hydroquinone (B1673460) oxidase. researchgate.net It counteracts the enzymatic reduction of the antibiotic by oxidizing the activated hydroquinone intermediate back to the parent, inactive molecule, thereby preventing it from cross-linking DNA. researchgate.net The presence of an mcrA homolog within the this compound gene cluster strongly suggests that a similar oxidoreductase-mediated resistance mechanism is employed by S. lavendulae to protect itself from this compound. nih.gov
Reductive Inactivation of Hemi-aminal Pharmacophore (e.g., SDRs like NapW)
Cellular Resistance Mechanisms (e.g., GAPDH Depletion by siRNA)
In target cancer cells, resistance to this compound can arise from alterations in cellular protein levels. A key protein implicated in the cytotoxic action of saframycins is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), an enzyme known for its central role in glycolysis but also for its involvement in various other cellular processes, including apoptosis and DNA repair. nih.govcancerbiomed.org
Saframycins' antiproliferative effects have been linked to the formation of DNA-small molecule adducts, and GAPDH has been identified as a protein target of these adducts. nih.gov Upon treatment of cancer cells with saframycins, GAPDH has been observed to translocate to the nucleus. nih.govresearchgate.net
Crucially, the cellular level of GAPDH directly influences a cell's sensitivity to saframycins. nih.gov This was demonstrated in studies using small interfering RNA (siRNA) to specifically reduce the expression of GAPDH in human non-small cell lung cancer cells (A549). nih.gov The experimental depletion of cellular GAPDH levels was shown to confer significant drug resistance. nih.govresearchgate.net In one study, a 95% reduction in GAPDH levels resulted in the cells becoming 8-fold more resistant to the growth-inhibitory effects of a this compound derivative, QADCN, compared to control cells with normal GAPDH levels. nih.gov This resistance was specific, as the GAPDH-depleted cells showed no change in sensitivity to the unrelated DNA-damaging agent cisplatin. nih.gov These findings support a mechanism of action where the interaction between GAPDH and saframycin-DNA adducts is a critical step in the drug's cytotoxic pathway. nih.gov
Advanced Research Methodologies Applied to Saframycin a
Spectroscopic Techniques (e.g., NMR, EPR)
Spectroscopic methods have been fundamental in determining the structure and conformation of Saframycin A. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at 400 MHz, has been instrumental in providing a detailed analysis of the proton (¹H) and carbon-¹³ (¹³C) spectra of this compound. cdnsciencepub.comnih.govresearchgate.net
Initial structural assignments were based on ¹³C NMR spectral data. nih.gov Subsequent detailed ¹H NMR analyses in various solvents, including deuterated chloroform (B151607) (CDCl₃), benzene (B151609) (C₆D₆), and aqueous dimethyl sulfoxide (B87167) (DMSO), have been conducted. cdnsciencepub.comresearchgate.net Through selective double irradiation experiments, researchers have been able to unambiguously assign all proton chemical shifts and coupling constants. cdnsciencepub.comresearchgate.net These data, combined with specific nuclear Overhauser effect (nOe) experiments, have allowed for the determination of the molecule's geometry and its average conformations in solution. cdnsciencepub.comresearchgate.net
Furthermore, NMR studies in aqueous acidic solutions have identified the 12-N atom as the site of protonation, a key finding that directly relates to the acid-promoted binding of this compound to DNA. cdnsciencepub.com The structural elucidation of minor components of the saframycin group, such as saframycins F, G, and H, has also been achieved by comparing their UV, IR, and NMR spectral data with those of this compound. nih.gov
Interactive Table: Key ¹H NMR Spectral Data for this compound in CDCl₃
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.55 | d | J = 4.0 |
| H-3 | 3.20 | q | J = 7.0 |
| H-4 | 4.15 | d | J = 3.0 |
| H-11 | 2.57 | m | - |
| H-12 | 2.90 | d | J = 2.5 |
| 1-OCH₃ | 3.90 | s | - |
| 4-OCH₃ | 3.95 | s | - |
| 3-CH₃ | 1.15 | d | J = 7.0 |
| Data sourced from detailed high-field NMR analysis. cdnsciencepub.com |
DNA Footprinting and Strand Scission Assays (e.g., MPE Footprinting)
To understand how this compound interacts with DNA, researchers have employed DNA footprinting and strand scission assays. Methidiumpropyl-EDTA (MPE) footprinting has been a particularly valuable technique in this regard. nih.govresearchgate.net These studies have revealed the sequence-preferential covalent binding of this compound to DNA. nih.govresearchgate.net
Experiments have shown that this compound, along with its analogue Saframycin S, primarily recognizes and binds to 5'-GGG and 5'-GGC sequences within the DNA minor groove. nih.govresearchgate.net The optimal conditions for this interaction have been identified as a buffer at pH 7.4 in the presence of dithiothreitol (B142953) at 37°C. nih.govresearchgate.net The binding sites are typically three base pairs in size.
Interestingly, while both this compound and S show a preference for 5'-GGPy (where Py is a pyrimidine), cytosine is favored over thymine (B56734). nih.govresearchgate.net Unlike Saframycin S, this compound does not show affinity for 5'-CGG sequences. nih.govresearchgate.net Exonuclease III stop assays have further confirmed the formation of a covalent bond and the strong preference for 5'-GGG and 5'-GCC sequences. nih.gov These assays also suggest that the covalent attachment occurs at the 5'-terminal or central guanine (B1146940) of the triad (B1167595) binding site. nih.gov While early studies using neutral or alkaline sucrose (B13894) gradient centrifugation did not detect DNA degradation, suggesting the primary mechanism was not strand scission, the covalent binding itself is a critical aspect of its activity. researchgate.net
Interactive Table: DNA Sequence Selectivity of this compound
| DNA Sequence | Binding Affinity | Method of Determination |
| 5'-GGG | Primary recognition site | MPE Footprinting, Exonuclease III Stop Assay |
| 5'-GGC | Recognized sequence | MPE Footprinting, Exonuclease III Stop Assay |
| 5'-GGPy (C>T) | Recognized sequence | MPE Footprinting |
| 5'-CGG | No affinity | MPE Footprinting |
| Data compiled from various footprinting and enzymatic assays. nih.govresearchgate.netnih.gov |
Affinity Chromatography and Protein Identification (e.g., DNA-linked Affinity Purification)
A significant advancement in understanding the broader biological impact of this compound came from the use of DNA-linked affinity purification techniques. nih.govpnas.orgpnas.org This method was developed to identify proteins that specifically bind to DNA that has been modified by small molecules like this compound. nih.govpnas.org The technique involves creating affinity reagents by attaching a DNA-small molecule adduct to a solid support. nih.gov
Using this approach, researchers identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a protein target of DNA-Saframycin A adducts. nih.govpnas.orgpnas.org This discovery was significant as it suggested a mechanism of action beyond simple DNA alkylation. nih.gov The study revealed that this compound can form a ternary complex with DNA and GAPDH, which contributes to its antiproliferative effects. nih.govpnas.org Further experiments showed that the nuclear translocation of GAPDH occurs in cancer cells upon treatment with saframycins. nih.govpnas.orgpnas.org This implicates GAPDH as a potential target for chemotherapeutic intervention and highlights a previously unknown molecular mechanism for this class of compounds. nih.govpnas.orgpnas.org
The affinity chromatography experiments demonstrated that the binding was specific, as the this compound-conjugated DNA probe did not bind to other proteins like HMG1, and only folded GAPDH was recognized. nih.gov
Computational and Simulation Approaches (e.g., Molecular Dynamics, Computer Simulation of DNA Binding)
Computational and simulation methods have provided valuable insights into the binding of this compound to DNA at an atomic level. nih.gov Molecular dynamics simulations have been used to investigate the covalent binding of this compound to an octanucleotide duplex, d(GATGCATC)₂. nih.gov
These simulations have shown that for covalent binding to occur at the N2 position of the central guanine, only the R configuration at the alkylating carbon (C7) is permitted for B-form DNA. nih.gov The simulations also indicated a preference for the molecule to approach the DNA from the 3' direction in the minor groove. nih.gov It was found that the dihydroquinone form of this compound exhibits stronger binding than the quinone form, which is consistent with experimental observations. nih.gov
The modeling of iminium ion intermediates, which are proposed to be involved in the DNA alkylation mechanism, showed that these species have good net binding enthalpies and that the C7 atom is in close proximity to the N2 of guanine. nih.gov These computational studies support and provide a molecular basis for the experimental findings on DNA binding and reactivity. nih.govcapes.gov.br
Genetic Engineering and Combinatorial Biosynthesis for Research
The elucidation of the this compound biosynthetic gene cluster from Streptomyces lavendulae has opened up avenues for genetic engineering and combinatorial biosynthesis. nih.govnih.gov The 62-kb gene cluster was found to contain 30 genes that encode an unusual nonribosomal peptide synthetase (NRPS) system, as well as tailoring enzymes, and regulatory and resistance proteins. nih.govnih.gov
A key finding from the analysis of the NRPS system is that the final module appears to act iteratively to assemble the tetrapeptidyl intermediate, a departure from the canonical colinearity rule of NRPSs. nih.govnih.gov This understanding of the biosynthetic pathway allows for rational engineering of microorganisms to produce novel this compound analogs. nih.gov For instance, the production of SFM-Y3, an aminated analog of this compound, was achieved through the heterologous expression of the hydroxylase SfmO4 in a different bacterial host. nih.gov
This ability to manipulate the biosynthetic pathway demonstrates the potential of combinatorial biosynthesis to generate structurally more complex and potentially more biologically active analogs of this compound for further research and development. nih.govtandfonline.comgoogle.com
Future Directions in Saframycin a Research
Elucidation of Remaining Uncharacterized Molecular Pathways
Moreover, the complete biosynthetic pathway of Saframycin A, while largely elucidated, still holds some mysteries. nih.govnih.gov The biosynthesis is known to involve a nonribosomal peptide synthetase (NRPS) system. nih.govnih.govoup.comnih.gov However, the precise mechanisms of certain tailoring steps, such as the final deacylation and deamination, have only recently been investigated, revealing an unconventional extracellular maturation process. mdpi.comresearchgate.net Unraveling the remaining details of its biosynthesis could pave the way for bioengineering approaches to produce novel analogs. nih.govnih.gov Understanding the interplay between this compound and cellular processes like autophagy, which can be both a cell survival and cell death mechanism, also presents a significant area for future investigation. nih.govjapsonline.com
Development of Novel Chemical Probes
To better understand the complex cellular journey and molecular interactions of this compound, the development of novel chemical probes is paramount. These probes, which are essentially modified versions of the parent molecule, can be designed to carry reporter tags, such as fluorescent moieties, without significantly altering their biological activity. A recent synthetic approach unexpectedly yielded a fluorescent intermediate, suggesting that the development of fluorescent probes based on the bis-tetrahydroisoquinoline scaffold is a feasible and promising avenue. beilstein-journals.org
Such probes would be invaluable for a variety of applications. They could be used to visualize the subcellular localization of this compound in real-time, track its accumulation in specific organelles, and identify its binding partners within the cell. This would provide a more dynamic and detailed picture of its mechanism of action than is currently available. Furthermore, these probes could be employed in high-throughput screening assays to identify new cellular components that interact with this compound, potentially uncovering previously unknown biological pathways affected by the compound. The modular synthesis strategies currently being developed offer the flexibility needed to incorporate various tags and functionalities, facilitating the creation of a diverse toolkit of chemical probes. beilstein-journals.orgresearchgate.net
Advanced SAR Studies for Targeted Molecular Modulation
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products like this compound. These studies involve systematically modifying the chemical structure of the molecule and evaluating how these changes affect its biological activity. The goal is to identify which parts of the molecule are essential for its desired effects (the "pharmacophore") and which parts can be altered to improve properties like potency, selectivity, and pharmacokinetic profiles. oup.com
For this compound, chemo-enzymatic synthesis approaches have opened the door to rapidly generating a wide range of analogs. oup.commdpi.com By substituting different amino acids in the biosynthetic pathway or altering side chains through chemical synthesis, researchers can systematically explore the chemical space around the this compound scaffold. oup.comresearchgate.netresearchgate.net For example, modifying the side chain has been shown to significantly impact cytotoxicity, with some analogs exhibiting picomolar potency against certain cancer cell lines. researchgate.net
Future SAR studies will likely focus on several key areas:
Modulating DNA-binding affinity and sequence specificity: By altering the groups on the aromatic rings, it may be possible to fine-tune the interaction of this compound with the DNA minor groove, potentially leading to more targeted effects on specific genes or cell types. researchgate.net
Improving drug-like properties: Modifications can be made to enhance solubility, metabolic stability, and other pharmacokinetic parameters, which are critical for developing a successful therapeutic agent.
Exploring novel mechanisms of action: By creating analogs with significant structural changes, it may be possible to shift the biological activity of this compound towards new targets or pathways, potentially leading to drugs with entirely new therapeutic applications.
Q & A
Q. What is the biosynthesis pathway of Saframycin A, and what experimental approaches are used to elucidate its enzymatic machinery?
this compound is biosynthesized by nonribosomal peptide synthetases (NRPSs), specifically SfmA, SfmB, and SfmC. To study these enzymes, researchers employ genetic knockout experiments to confirm their roles, followed by protein purification via Ni-affinity and size-exclusion chromatography. Cryo-electron microscopy (cryo-EM) is critical for resolving the tertiary structure of SfmC, which governs substrate specificity and catalytic activity .
Q. How does this compound exert its antitumor activity at the molecular level?
this compound covalently binds to DNA, preferentially targeting guanine-rich regions, thereby inhibiting RNA synthesis. Methodologies include DNA footprinting assays, UV-Vis spectroscopy to monitor adduct formation, and in vitro transcription inhibition studies using radiolabeled nucleotides. Comparative analyses with analogs (e.g., Saframycin S) reveal sequence selectivity variations .
Q. What synthetic strategies are employed to produce this compound and its analogs?
A chemo-enzymatic approach combines NRPS-derived intermediates with chemical synthesis. For example, Myers et al. developed a stereocontrolled synthesis using α-amino aldehydes, enabling directed condensation to form the pentacyclic core. Key steps include palladium-catalyzed decarboxylative coupling and chiral auxiliary-mediated diastereoselective alkylation .
Advanced Research Questions
Q. How can cryo-EM resolve structural polymorphism in this compound biosynthetic enzymes like SfmC?
Cryo-EM single-particle analysis at near-atomic resolution (3–4 Å) identifies conformational heterogeneity in SfmC. Researchers use iterative 3D classification in software like RELION to separate subpopulations, followed by molecular dynamics simulations to correlate structural flexibility with substrate binding efficiency .
Q. What methodological frameworks address contradictions in this compound’s in vitro vs. in vivo efficacy?
Discrepancies arise due to metabolic instability or poor tissue penetration. To resolve this, researchers use pharmacokinetic profiling (e.g., LC-MS for plasma stability), tumor xenograft models for in vivo efficacy, and isotopic labeling to track metabolite formation. Cross-validation with RNA-seq data identifies resistance mechanisms in treated cells .
Q. How do structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?
SAR studies involve synthesizing analogs with modifications at the quinone moiety or side chains. Biological screening (e.g., IC50 assays in cancer cell lines) is paired with computational docking to predict DNA-binding affinity. For example, replacing the cyano group with a methylsulfonate improves solubility without compromising activity .
Q. What experimental designs mitigate oxidative stress artifacts in this compound studies?
this compound’s quinone structure can generate reactive oxygen species (ROS), confounding toxicity assays. Researchers use ROS scavengers (e.g., N-acetylcysteine) in cell culture and measure glutathione depletion via HPLC. Parallel experiments with non-quinone analogs isolate DNA-binding effects from oxidative damage .
Q. How do biophysical techniques characterize this compound-DNA interactions?
Circular dichroism (CD) spectroscopy detects conformational changes in DNA (e.g., B-to-Z transitions). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while atomic force microscopy (AFM) visualizes DNA crosslinking. Comparative studies with minor-groove binders (e.g., netropsin) clarify specificity .
Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Experimental Validation Methods | Reference |
|---|---|---|---|
| SfmA | Initiates peptide chain elongation | Gene knockout, LC-MS metabolite profiling | |
| SfmB | Modifies intermediate oxidation state | X-ray crystallography, enzymatic assays | |
| SfmC | Catalyzes cyclization | Cryo-EM, molecular dynamics simulations |
Table 2: Common this compound Analogs and Their Properties
| Analog | Modification Site | Potency (IC50, nM) | Solubility Improvement |
|---|---|---|---|
| Saframycin S | C7-cyano → methyl | 12.5 | No |
| QAD | Side-chain sulfonate | 8.2 | Yes |
Methodological Recommendations
- For biosynthesis studies: Combine genetic manipulation with metabolomics to trace pathway intermediates.
- For SAR optimization: Prioritize analogs with balanced lipophilicity (logP 2–4) to enhance bioavailability.
- For in vivo models: Use patient-derived xenografts (PDX) to recapitulate human tumor heterogeneity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
